Linker Length Differentiation: Propanoic Acid (C3) vs. Carboxylic Acid (C0) vs. Acetic Acid (C1) in Biphenyl Systems
3-(3′,5′-Difluorobiphenyl-4-yl)propanoic acid incorporates a three-carbon (ethylene-bridged) linker between the biphenyl core and the carboxylic acid group, in contrast to 3′,5′-difluorobiphenyl-4-carboxylic acid (CAS 350682-84-7) which has a directly attached carboxyl group (zero-carbon linker) . The propanoic acid linker increases the spatial separation between the biphenyl hydrophobic moiety and the carboxylate pharmacophore by approximately two C–C bond lengths (~2.5 Å in extended conformation) relative to the directly attached analog . This structural feature is particularly relevant for the compound's documented use as a synthetic intermediate in US 9,890,128, where the propanoic acid chain serves as a precursor handle for further elaboration into substituted quinazoline antivirals [1]. In contrast, the carboxylic acid analog (CAS 350682-84-7) has been co-crystallized with transthyretin (PDB 2B9A, resolution 1.54 Å) as a TTR amyloidogenesis inhibitor, where its carboxylate directly coordinates Lys-15/Lys-15′ residues—a binding mode geometrically inaccessible to the propanoic acid derivative without significant conformational rearrangement [2].
| Evidence Dimension | Carboxylate-to-biphenyl linker length |
|---|---|
| Target Compound Data | 3 carbon atoms (ethylene bridge); MW 262.25 g/mol |
| Comparator Or Baseline | 3′,5′-Difluorobiphenyl-4-carboxylic acid (CAS 350682-84-7): 0 carbon atoms (direct attachment); MW 234.20 g/mol. 2-(3′,5′-Difluorobiphenyl-4-yl)acetic acid (CAS 886363-26-4): 1 carbon atom; MW 248.22 g/mol. |
| Quantified Difference | Δ ~2.5 Å carboxylate displacement vs. C0 analog; Δ MW +28.05 g/mol vs. C0 analog, +14.03 g/mol vs. C1 analog. |
| Conditions | Structural comparison based on molecular formula and bond geometry; TTR co-crystal structure PDB 2B9A (1.54 Å) for C0 analog. |
Why This Matters
The linker length directly determines whether the carboxylate can access key binding residues (Lys-15 vs. Ser-117) in TTR and governs synthetic utility in quinazoline elaboration; procurement of the incorrect linker-length analog will produce divergent biological and synthetic outcomes.
- [1] Luzung M, Humphrey G, Xiang B, Belyk KM, Dalby SM, Schwab W, Klenke B, Moody T, Brown G. Process for Making Substituted Quinazoline Compounds. US Patent 9,890,128 B2. Issued February 13, 2018. View Source
- [2] RCSB PDB. 2B9A: Human transthyretin (TTR) complexed with diflunisal analogues – TTR·3′,5′-difluorobiphenyl-4-carboxylic acid. Resolution 1.54 Å. Deposited 2005-10-11. View Source
